1-(Morpholine-4-carbonyl)cyclohexan-1-amine is an organic compound characterized by the molecular formula and a molecular weight of 212.29 g/mol. This compound features a morpholine ring connected to a cyclohexane structure through a carbonyl group, making it a unique entity in organic chemistry. It is classified as an amide due to the presence of the carbonyl group adjacent to the amine functionality.
The compound is cataloged under various chemical databases, including PubChem and American Elements, where it is noted for its potential applications in medicinal chemistry and organic synthesis. Its IUPAC name is (1-aminocyclohexyl)-morpholin-4-ylmethanone, and it has a specific InChI Key of QSISZXXFMPVORN-UHFFFAOYSA-N, which aids in its identification across chemical literature and databases .
The synthesis of 1-(Morpholine-4-carbonyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with morpholine in the presence of a catalyst, such as p-toluenesulfonic acid. This reaction can be summarized as follows:
In industrial settings, large-scale production may utilize high-pressure reactors and automated systems to ensure consistency in yield and quality .
The molecular structure of 1-(Morpholine-4-carbonyl)cyclohexan-1-amine can be represented using various structural formulas:
C1CCC(CC1)(C(=O)N2CCOCC2)N
InChI=1S/C11H20N2O2/c12-11(4-2-1-3-5-11)10(14)13-6-8-15-9-7-13/h1-9,12H2
This compound exhibits a unique arrangement where the morpholine ring is attached to a cyclohexane backbone via a carbonyl linkage, which influences its chemical reactivity and biological properties .
1-(Morpholine-4-carbonyl)cyclohexan-1-amine can participate in several types of chemical reactions:
The specific reagents used for these reactions vary based on the desired outcome:
Reaction Type | Reagents Used |
---|---|
Oxidation | Potassium permanganate, Chromium trioxide |
Reduction | Lithium aluminum hydride, Sodium borohydride |
Substitution | Halogens (chlorine, bromine), Amines, Alcohols |
The mechanism by which 1-(Morpholine-4-carbonyl)cyclohexan-1-amine exerts its effects involves interactions with specific molecular targets within biological systems. These interactions may modulate various biochemical pathways by binding to enzymes or receptors, leading to potential therapeutic effects. Research into its mechanism is ongoing, particularly regarding its biological activities .
The compound typically appears as a powder at room temperature. Specific physical properties include:
Property | Value |
---|---|
Appearance | Powder |
Storage Temperature | Room Temperature |
Chemical properties include stability under normal conditions and reactivity profile that allows oxidation, reduction, and substitution reactions as previously discussed. The compound's unique structure contributes to its reactivity and potential applications in various fields .
1-(Morpholine-4-carbonyl)cyclohexan-1-amine has diverse applications in scientific research:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its importance in developing new therapeutic agents.
The design of 1-(Morpholine-4-carbonyl)cyclohexan-1-amine exemplifies rational pharmacophore hybridization, merging two distinct bioactive components with complementary properties. The morpholine moiety (C₄H₉NO) is a six-membered heterocycle containing oxygen and nitrogen atoms, renowned as a privileged scaffold in medicinal chemistry. Its significance stems from:
Conversely, the cyclohexylamine component contributes:
The carbamoyl linker (-CON-) bridges these units, introducing:
The synthesis of 1-(Morpholine-4-carbonyl)cyclohexan-1-amine descends from historic enamine chemistry but incorporates modern innovations:
Early Enamine Chemistry (1950s–1980s):Enamines derived from cyclohexanone and morpholine primarily served as nucleophilic intermediates for C–C bond formation. Classic Stork enamine reactions utilized morpholine enolates for α-alkylation or acylation of carbonyls. However, these intermediates were transient and rarely isolated as stable products. The inherent hydrolytic instability of enamines limited their utility as synthetic building blocks for complex molecule construction [10].
Modern Stabilization Strategies (Post-2000):Conversion of the enamine’s reactive C=C bond to a stable carboxamide enabled isolation of 1-(Morpholine-4-carbonyl)cyclohexan-1-amine derivatives. Key advances include:
Era | Synthetic Approach | Key Limitations | Modern Relevance |
---|---|---|---|
1950–2000 | Enamine condensation | Hydrolytic instability | Foundational chemistry |
2000–2010 | Acylation of pre-formed amines | Low yields with steric hindrance | Improved coupling reagents |
2010–Present | Scaffold-hopping via VAE models | Requires target-specific tuning | Generates novel analogs rapidly |
The morpholine-cyclohexylamine hybrid exhibits multi-target potential validated through structural analogs and computational studies:
Kinase Inhibition:Morpholine is prevalent in kinase inhibitors due to its ability to form hinge-region hydrogen bonds. In EGFR inhibitors like gefitinib, morpholine occupies the solvent-front region, enhancing solubility. The cyclohexylamine component in 1-(Morpholine-4-carbonyl)cyclohexan-1-amine may engage hydrophobic pockets adjacent to the ATP-binding site. Molecular docking suggests the carboxamide linker bridges these interactions, positioning both pharmacophores optimally [1] [5].
Central Nervous System (CNS) Targets:Morpholine-containing scaffolds demonstrate blood-brain barrier (BBB) permeability due to:
Antiviral and Antimicrobial Applications:Morpholine is integral to antiviral scaffolds (e.g., HCV NS5A inhibitors) via:
Therapeutic Area | Molecular Targets | Role of Morpholine | Role of Cyclohexylamine |
---|---|---|---|
Oncology | EGFR, p38α, CDK2 | Solubility enhancement, hinge binding | Hydrophobic pocket occupancy |
CNS Disorders | 5-HT receptors, MAO enzymes | BBB penetration | Stereoselective receptor binding |
Infectious Diseases | Viral polymerases, topoisomerases | Conformational constraint | Membrane interaction |
The scaffold’s prevalence is underscored by its classification as a privileged structure—a recurring framework in bioactive molecules. Analogous hybrids include thiomorpholine variants (e.g., 4-(thiomorpholine-4-carbonyl)cyclohexan-1-amine, CAS 1183736-33-5), where sulfur replaces oxygen to modulate electronic properties and metabolic stability [8].
Compound Name | CAS Number | Therapeutic Class |
---|---|---|
1-(Morpholine-4-carbonyl)cyclohexan-1-amine | 1181458-93-4 | Synthetic intermediate |
4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine | 1183736-33-5 | Analogous scaffold |
2-(Morpholine-4-carbonyl)cyclohexan-1-one | 28637-51-6 | Enamine precursor |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1